3,4-ジヒドロキシベンズアルドキシム

説明

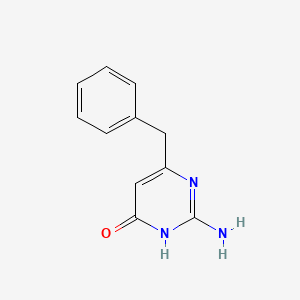

3,4-Dihydroxybenzaldoxime, also known as 3,4-Dihydroxybenzaldoxime, is a useful research compound. Its molecular formula is C7H7NO3 and its molecular weight is 153.14 g/mol. The purity is usually 95%.

The exact mass of the compound 3,4-Dihydroxybenzaldoxime is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 637189. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Oximes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,4-Dihydroxybenzaldoxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dihydroxybenzaldoxime including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

3,4-ジヒドロキシ安息香酸の製造

3,4-ジヒドロキシベンズアルドキシムは、医薬品としての性質を持つ3,4-ジヒドロキシ安息香酸(3,4-DHBAまたはプロトカテキュ酸)の微生物による生産に使用されます . この製造プロセスは、デヒドロシキミ酸デヒドラターゼ(DSD)を使用し、大腸菌で実証されています .

高付加価値化学品の先駆体

3,4-ジヒドロキシベンズアルドキシムから製造できる3,4-DHBAは、高付加価値化学品の合成のための先駆体として使用されます . これは、3,4-ジヒドロキシベンズアルドキシムを化学産業において重要な化合物にしています .

プロテオミクス研究

3,4-ジヒドロキシベンズアルドキシムは、プロテオミクス研究で使用されます . プロテオミクスは、特にタンパク質の構造と機能を対象とした、タンパク質の大規模研究です。 この化合物は、研究者が複雑なタンパク質構造と相互作用を理解するのに役立ちます .

リボヌクレオチドレダクターゼ活性の阻害剤

3,4-ジヒドロキシベンズアルドキシムは、リボヌクレオチドレダクターゼ活性に対して強力な阻害効果を持つことがわかっています . リボヌクレオチドレダクターゼは、DNA複製と修復において重要な役割を果たす酵素であり、この化合物は、がん研究で潜在的に有用です .

抗腫瘍活性

リボヌクレオチドレダクターゼ活性に対する同じ阻害効果は、3,4-ジヒドロキシベンズアルドキシムに優れた抗腫瘍活性も付与します . これは、新しい抗がん剤の開発のための潜在的な候補となります .

生化学研究

そのさまざまな用途と効果から、3,4-ジヒドロキシベンズアルドキシムは、より広範な生化学研究にも使用されています . これは、さまざまな生化学プロセスと経路を研究するために使用でき、分子レベルでの生命の理解に貢献します .

作用機序

Target of Action

It is known that this compound belongs to the class of organic compounds known as hydroxybenzoic acid derivatives . These compounds are characterized by a benzene ring bearing a carboxyl and a hydroxyl group .

Mode of Action

It is known that the compound’s reactivity could be attributed to its immediate oxidation product . The oxidation of this compound by enzymes such as tyrosinase produces a series of reactions that lead to the formation of other compounds .

Biochemical Pathways

It has been suggested that a new type of enzyme that catalyzes the production of 3,4-dihydroxyphenylacetaldehyde (dopal) in insects provides interesting insights into the formation of flexible cuticle in insects . This enzyme, for convenience, is referred to as DOPAL synthase .

Pharmacokinetics

MDHB has shown fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% . It is also known to permeate the blood-brain barrier and is rapidly distributed to all organs . These properties might be similar for 3,4-Dihydroxybenzaldoxime, but further studies are needed to confirm this.

Result of Action

It has been suggested that 3,4-dihydroxyphenylacetaldehyde, a compound closely related to 3,4-dihydroxybenzaldoxime, exhibits toxic effects on neuronal cells . Both catecholic and aldehyde groups seem to be associated with the neurotoxicity of this compound .

生化学分析

Biochemical Properties

3,4-Dihydroxybenzaldoxime plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. One notable interaction is with ribonucleotide reductase, an enzyme crucial for DNA synthesis. 3,4-Dihydroxybenzaldoxime has been shown to inhibit ribonucleotide reductase activity, which can lead to a decrease in DNA synthesis and cell proliferation . Additionally, this compound interacts with various proteins involved in oxidative stress responses, potentially acting as an antioxidant by scavenging free radicals and reducing oxidative damage .

Cellular Effects

The effects of 3,4-Dihydroxybenzaldoxime on cellular processes are diverse. In cancer cells, it has been observed to inhibit cell growth and induce apoptosis, likely due to its inhibitory effects on ribonucleotide reductase . This compound also influences cell signaling pathways, particularly those involved in oxidative stress and apoptosis. By modulating these pathways, 3,4-Dihydroxybenzaldoxime can alter gene expression and cellular metabolism, leading to changes in cell function and survival .

Molecular Mechanism

At the molecular level, 3,4-Dihydroxybenzaldoxime exerts its effects through several mechanisms. It binds to the active site of ribonucleotide reductase, inhibiting its activity and thereby reducing the availability of deoxyribonucleotides for DNA synthesis . This inhibition can lead to cell cycle arrest and apoptosis in rapidly proliferating cells. Additionally, 3,4-Dihydroxybenzaldoxime may interact with other biomolecules, such as reactive oxygen species, to reduce oxidative stress and protect cells from damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4-Dihydroxybenzaldoxime can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term exposure to 3,4-Dihydroxybenzaldoxime in cell cultures has been associated with sustained inhibition of cell growth and induction of apoptosis, suggesting potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of 3,4-Dihydroxybenzaldoxime vary with different dosages in animal models. At low doses, it has been observed to inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as liver damage and oxidative stress have been reported . These findings highlight the importance of dose optimization to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

3,4-Dihydroxybenzaldoxime is involved in several metabolic pathways, particularly those related to oxidative stress and detoxification. It interacts with enzymes such as superoxide dismutase and catalase, which are involved in the breakdown of reactive oxygen species . By modulating these pathways, 3,4-Dihydroxybenzaldoxime can influence metabolic flux and alter the levels of various metabolites, contributing to its overall biological effects .

Transport and Distribution

Within cells and tissues, 3,4-Dihydroxybenzaldoxime is transported and distributed through interactions with specific transporters and binding proteins. It has been shown to bind to albumin in the bloodstream, facilitating its transport to various tissues . Once inside cells, 3,4-Dihydroxybenzaldoxime can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of 3,4-Dihydroxybenzaldoxime is crucial for its activity and function. This compound has been found to localize primarily in the cytoplasm and mitochondria, where it interacts with various biomolecules involved in oxidative stress and apoptosis . Targeting signals and post-translational modifications may direct 3,4-Dihydroxybenzaldoxime to specific subcellular compartments, enhancing its efficacy and specificity .

特性

IUPAC Name |

4-[(E)-hydroxyiminomethyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-6-2-1-5(4-8-11)3-7(6)10/h1-4,9-11H/b8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFMSECAGOXHAV-XBXARRHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=NO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=N/O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3343-59-7 | |

| Record name | 3,4-Dihydroxybenzaldoxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003343597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 3,4-Dihydroxybenzaldoxime a potent antioxidant, and how does this activity compare to other known antioxidants?

A1: 3,4-Dihydroxybenzaldoxime exhibits potent antioxidant properties primarily due to its catechol moiety. This structure allows it to effectively scavenge free radicals and act as a chain-breaking antioxidant, preventing lipid peroxidation. Studies have demonstrated its superior antioxidant capacity compared to well-known antioxidants like ascorbic acid, tocopherol, and butylated hydroxytoluene (BHT) []. This enhanced activity is attributed to its efficient radical scavenging ability and strong performance in inhibiting lipid oxidation in various oils, including soybean oil, evening primrose oil, and squalene [].

Q2: How does the structure of 3,4-Dihydroxybenzaldoxime relate to its antitumor activity?

A2: Research suggests a possible link between the structure of 3,4-Dihydroxybenzaldoxime and its antitumor activity, particularly its effect on ribonucleotide reductase (RNR) []. While several dihydroxybenzene derivatives were investigated, 3,4-Dihydroxybenzaldoxime demonstrated a strong inhibitory effect on RNR activity with an IC50 of 38 µM []. This inhibition of RNR, an enzyme crucial for DNA synthesis, is thought to contribute to its antitumor activity, evidenced by its efficacy against L1210 murine leukemia cells in vivo []. The study highlights the potential importance of the specific structural features of 3,4-Dihydroxybenzaldoxime for its potent RNR inhibition and subsequent antitumor effects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-((7-bromobenzo[c][1,2,5]thiadiazol-4-yl)methylene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile](/img/structure/B1496681.png)

![alpha-D-[2-13C]galactopyranosyl 1-phosphate (dipotassium salt)](/img/structure/B1496682.png)

![3-[18-(2-Carboxyethyl)-8-ethenyl-13-(hydroxymethyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid](/img/structure/B1496700.png)

![2,6-diamino-N-[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]hexanamide;hydrochloride](/img/structure/B1496703.png)

![o,o-Bis(diethoxyphosphoryl)calix[4]arene](/img/structure/B1496704.png)

![(R)-7-Oxo-N-(1-(3-(6-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)isoxazol-5-yl)ethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxamide](/img/structure/B1496709.png)

![4-tert-butyl-2-[[(1R,2R)-2-[[5-tert-butyl-2-hydroxy-3-(piperidin-1-ylmethyl)phenyl]methylideneamino]cyclohexyl]iminomethyl]-6-(piperidin-1-ylmethyl)phenol](/img/structure/B1496710.png)